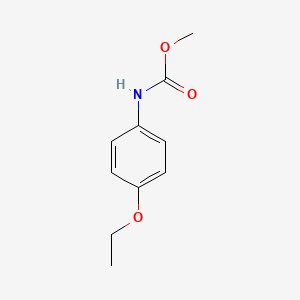
Methyl n-(4-ethoxyphenyl) carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxyphenyl)carbamic acid methyl ester is an organic compound belonging to the class of esters. Esters are widely recognized for their pleasant aromas and are commonly found in nature. This particular compound is characterized by its unique structure, which includes an ethoxy group attached to a phenyl ring, a carbamic acid moiety, and a methyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxyphenyl)carbamic acid methyl ester typically involves the esterification of (4-ethoxyphenyl)carbamic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Types of Reactions:
Reduction: The compound can be reduced using lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used as reagents.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used under anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed:
Hydrolysis: (4-Ethoxyphenyl)carbamic acid and methanol.
Reduction: (4-Ethoxyphenyl)methanol.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Applications De Recherche Scientifique
(4-Ethoxyphenyl)carbamic acid methyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Ethoxyphenyl)carbamic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (4-ethoxyphenyl)carbamic acid, which can then interact with enzymes or receptors in biological systems . The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- (4-Methoxyphenyl)carbamic acid methyl ester
- (4-Ethoxyphenyl)carbamic acid ethyl ester
- (4-Ethoxyphenyl)carbamic acid butyl ester
Comparison: (4-Ethoxyphenyl)carbamic acid methyl ester is unique due to its specific ester group, which influences its reactivity and applications.
Propriétés
Numéro CAS |
35407-50-2 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
methyl N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-9-6-4-8(5-7-9)11-10(12)13-2/h4-7H,3H2,1-2H3,(H,11,12) |
Clé InChI |
PAUQHJVSLMTANL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


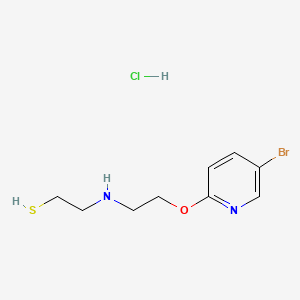

![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)

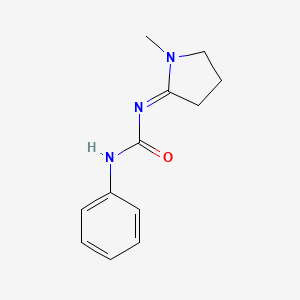

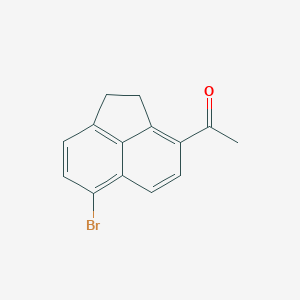
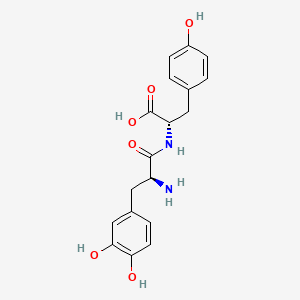
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
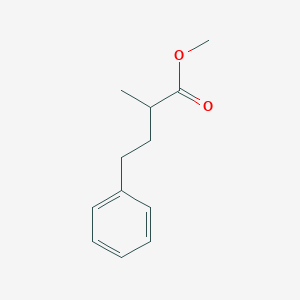



![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)
